REACTION_CXSMILES
|
[F:1][C:2]1([F:9])[CH2:7][CH2:6][C:5](=[CH2:8])[CH2:4][CH2:3]1.[O-:10]S([O-])(=S)=O.[Na+].[Na+].Cl.[OH2:18]>O=[Os](=O)(=O)=O>[F:1][C:2]1([F:9])[CH2:7][CH2:6][C:5]([CH2:8][OH:10])([OH:18])[CH2:4][CH2:3]1 |f:1.2.3|
|
Name
|
N-metthylmorpholine-N-oxide
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Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
catalyst
|
Smiles
|
O=[Os](=O)(=O)=O
|
Name
|
Na2S2O3
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 96 hours at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The solution was then extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 1M aqueous HCl, and brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude mixture was chromatographed on silica gel using 10-100% ethyl acetate in hexanes
|
Type
|
CUSTOM
|
Details
|
5% methanol in ethyl acetate to give the product
|
Reaction Time |
96 h |
Name
|
|
Type
|
|
Smiles
|
FC1(CCC(CC1)(O)CO)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |